2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-10(16)5-18-11-13-7(4-17-11)6-1-2-8(14)9(15)3-6/h1-4,14-15H,5H2,(H2,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJGBQPGIKGWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)SCC(=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically synthesized via the Hantzsch method, which involves cyclization between α-haloketones and thioamides. For this compound, 3,4-dihydroxyphenylacetothioamide serves as the thioamide precursor, reacting with α-bromoacetophenone derivatives under reflux in ethanol. The reaction proceeds at 80°C for 12 hours, yielding the 4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-amine intermediate.
Reaction Conditions :
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Solvent: Ethanol (anhydrous)
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Temperature: 80°C
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Catalyst: Triethylamine (0.1 equiv)
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Yield: 68–72%
Protection of Catechol Moieties
To prevent oxidation of the 3,4-dihydroxyphenyl group during synthesis, acetyl protection is employed. Acetylation using acetic anhydride in pyridine (1:2 ratio) at 25°C for 6 hours converts the dihydroxy groups to acetylated intermediates, which are deprotected post-synthesis via alkaline hydrolysis.
Introduction of Sulfanylacetamide Group
Thiolation of Thiazole Intermediate
The 2-amino group of the thiazole intermediate is replaced with a thiol group using phosphorus pentasulfide (P₂S₁₀) in dry toluene. This step requires inert conditions (argon atmosphere) and yields 4-(3,4-diacetoxyphenyl)-1,3-thiazole-2-thiol.
Reaction Conditions :
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Reagent: P₂S₁₀ (2.5 equiv)
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Solvent: Toluene (dry)
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Temperature: 110°C
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Duration: 8 hours
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Yield: 65%
Coupling with Chloroacetamide
The thiolated thiazole reacts with chloroacetamide in a nucleophilic substitution reaction. Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol, promoting bond formation with chloroacetamide in dimethylformamide (DMF) at 60°C.
Reaction Conditions :
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Solvent: DMF
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Base: K₂CO₃ (3.0 equiv)
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Temperature: 60°C
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Duration: 4 hours
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Yield: 78%
Deprotection and Final Product Isolation
Alkaline Hydrolysis
The acetyl-protected catechol groups are deprotected using 10% sodium hydroxide (NaOH) in methanol-water (4:1) at 50°C for 2 hours. This step restores the dihydroxyphenyl moiety.
Deprotection Conditions :
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Base: NaOH (10% aqueous)
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Solvent: Methanol:H₂O (4:1)
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Temperature: 50°C
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Yield: 92%
Purification Methods
The crude product is purified via column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from ethanol.
Table 1: Purification Outcomes
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 85 |
| Recrystallization | 96.2 | 78 |
Structural Characterization
Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS)
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Observed : [M+H]⁺ = 323.0521 (C₁₁H₁₁N₂O₃S₂)
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Calculated : 323.0524
Optimization Challenges and Solutions
Oxidative Degradation
The catechol group is prone to oxidation during synthesis. Solutions include:
Low Coupling Efficiency
Increasing reaction temperature to 70°C and using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves chloroacetamide coupling yields to 85%.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Step | Yield (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| Thiazole Formation | 70 | 12 | 12.50 |
| Thiolation | 65 | 8 | 18.20 |
| Acetamide Coupling | 78 | 4 | 9.80 |
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones from the phenyl ring.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and redox reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Contains a 3,4-dichlorophenyl group instead of dihydroxyphenyl.
- Crystal Packing: The dichlorophenyl ring in this analog forms a 61.8° dihedral angle with the thiazole ring, influencing molecular conformation and intermolecular interactions like N–H⋯N hydrogen bonds .
- Biological Implications : Chlorinated analogs are often associated with antimicrobial activity, whereas dihydroxyphenyl derivatives may exhibit antioxidant or metal-chelating properties.
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
- Structure : Features a fluorophenyl and methylphenyl group.
- Key Differences :
- Fluorine Effects : Fluorination enhances metabolic stability and lipophilicity, whereas hydroxyl groups improve water solubility and hydrogen-bonding capacity .
- Synthetic Accessibility : Fluorinated and methylated derivatives are commercially available, suggesting scalability advantages over dihydroxyphenyl analogs .
Heterocyclic Core Modifications
Oxadiazole-Based Analogs
- Example : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
- Key Differences :
- Aromaticity and Reactivity : Oxadiazoles are more electron-deficient than thiazoles, altering charge distribution and reactivity in biological systems .
- Biological Activity : Oxadiazole derivatives are often explored for antiviral or anticancer activity, whereas thiazoles with dihydroxyphenyl groups may target oxidative stress pathways .
Thiadiazole-Based Analogs
- Example: 5-Amino-1,3,4-thiadiazole-2-sulfonamide.
- Pharmacological Use: Thiadiazole sulfonamides (e.g., acetazolamide) are clinically used as diuretics, highlighting divergent applications from phenolic thiazoles .
Functional Group Variations
Sulfamoyl vs. Sulfanyl Linkages
- Example : Pritelivir (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide).
- Key Differences: Sulfamoyl Group: Introduces strong hydrogen-bonding and acidic properties, enhancing target binding affinity (e.g., antiviral activity in pritelivir) .
Triazole-Based Acetamides
- Example: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide.
- Key Differences :
- Coordination Chemistry : Triazoles exhibit superior metal-binding capabilities compared to thiazoles, useful in catalytic or metallodrug applications .
- Bioactivity : Triazole derivatives are frequently explored for antifungal activity, whereas dihydroxyphenyl thiazoles may target inflammatory pathways .
Q & A
Q. What are the standard synthetic routes for preparing 2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, and what purification methods are recommended?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by sulfanylacetamide coupling. Key steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like dihydroxyphenyl. Purification is achieved via recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent placement, particularly the dihydroxyphenyl and thiazole moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, especially for intermediates prone to degradation .
Q. How do the functional groups in this compound influence its chemical reactivity and potential biological interactions?
The 3,4-dihydroxyphenyl group enables hydrogen bonding with biological targets (e.g., enzymes), while the thiazole ring contributes π-π stacking interactions. The sulfanylacetamide linker enhances solubility and facilitates derivatization. These groups collectively influence redox activity, stability in aqueous media, and binding affinity in biochemical assays .
Advanced Research Questions
Q. What experimental strategies can optimize reaction yields and minimize side products in the synthesis of this compound?
- Temperature control : Lower temperatures (0–5°C) during sulfanyl group coupling reduce disulfide byproduct formation.
- Solvent selection : Use dimethylformamide (DMF) for solubility of polar intermediates.
- Stoichiometry : A 1.2:1 molar ratio of thiazole precursor to sulfanylacetamide reagent minimizes unreacted starting material.
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., pH, catalyst loading) identifies optimal conditions .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate modifications to the dihydroxyphenyl or thiazole moieties?
- Substituent variation : Replace dihydroxyphenyl with methoxy or halogenated analogs to assess hydrogen bonding’s role in bioactivity.
- Thiazole ring substitution : Introduce methyl or fluorine at the 4-position to study steric/electronic effects on target binding.
- Assay integration : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase profiling) and computational docking to map SAR trends .
Q. What methodologies resolve contradictions in reported biological activities, such as varying efficacy across assay systems?
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for assay conditions (pH, serum content).
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts.
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition and TNF-α suppression assays to rule out false positives .
Q. How can in silico approaches like molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., tyrosine kinase inhibitors). Focus on interactions between dihydroxyphenyl and catalytic residues.
- Dynamics simulations (MD) : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bond persistence and conformational flexibility .
Q. What are critical considerations for derivatizing the sulfanylacetamide moiety to enhance stability or activity?
- Protecting groups : Temporarily acetylated dihydroxyphenyl prevents oxidation during reactions.
- Solvent systems : Anhydrous dichloromethane (DCM) avoids hydrolysis of the acetamide group.
- Stability testing : Monitor photodegradation under UV light and adjust storage conditions (e.g., amber vials, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
